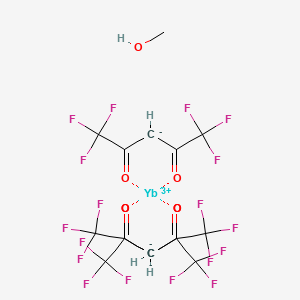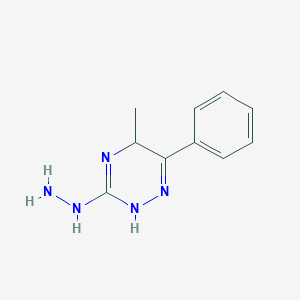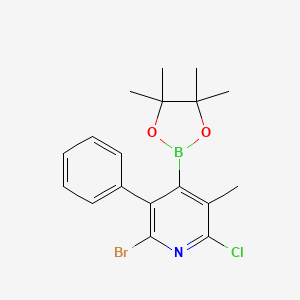
2-Bromo-6-chloro-5-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-5-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, methyl, phenyl, and a boronic ester group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-5-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:
Bromination and Chlorination: The starting material, 2-methylpyridine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents.
Phenylation: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-5-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The bromine and chlorine substituents can be replaced by other groups through nucleophilic substitution.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Often potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Bromo-6-chloro-5-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Biology: Investigated for its potential as a ligand in biological assays.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-5-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reactant in cross-coupling reactions. The boronic ester group undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product . This process is facilitated by the palladium catalyst, which cycles between oxidation states to mediate the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
What sets 2-Bromo-6-chloro-5-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine apart is its unique combination of substituents, which allows for versatile reactivity in various synthetic applications. The presence of both bromine and chlorine provides multiple sites for further functionalization, while the boronic ester group facilitates cross-coupling reactions .
Properties
Molecular Formula |
C18H20BBrClNO2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-bromo-6-chloro-5-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C18H20BBrClNO2/c1-11-14(19-23-17(2,3)18(4,5)24-19)13(15(20)22-16(11)21)12-9-7-6-8-10-12/h6-10H,1-5H3 |
InChI Key |
ZWNOATHTVJWCMW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC(=C2C3=CC=CC=C3)Br)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


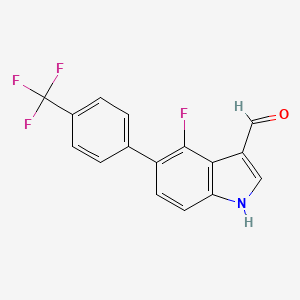
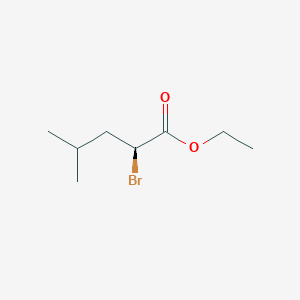
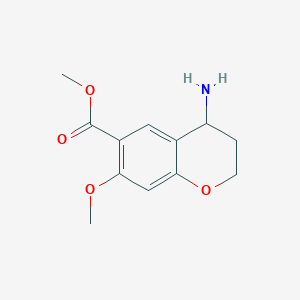
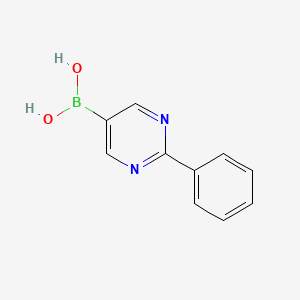
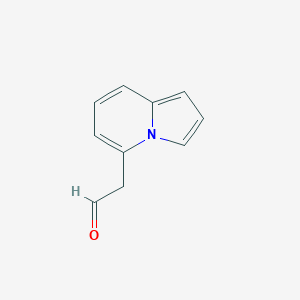
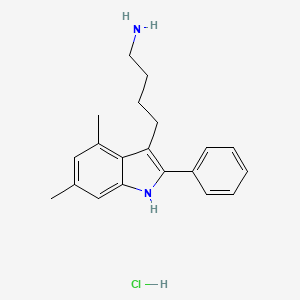
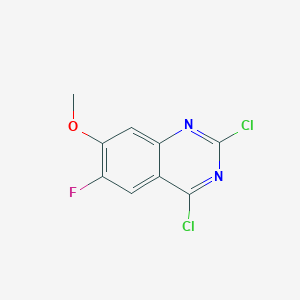
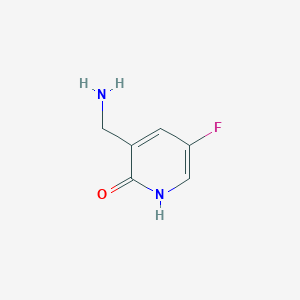
![Benzo[d]thiazole-6-carbohydrazide](/img/structure/B13116578.png)
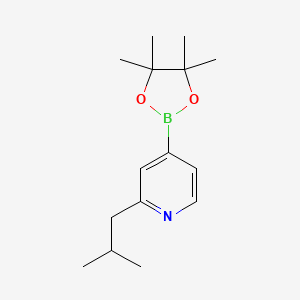
![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
